N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide
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Description
N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
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Biological Activity
N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides an overview of the compound's structure, synthesis, and biological evaluations based on recent studies.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : 1794818-41-9
- Molecular Formula : C24H22N4O2S
- Molecular Weight : 430.5 g/mol
The compound features a complex structure with a pyrazole ring and a sulfanyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the desired pyrazole derivatives. The synthesis pathways often focus on optimizing yield and purity while ensuring the stability of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines:
- MCF-7 Cells : One study reported that related pyrazole compounds exhibited IC50 values as low as 0.08 μM against MCF-7 breast cancer cells, indicating potent inhibitory effects on tumor growth .
The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific kinases or pathways associated with tumor growth. For example:
- EGFR Inhibition : Some pyrazole derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Docking simulations suggest that these compounds can effectively bind to the EGFR active site .
Other Biological Activities
Beyond anticancer effects, there is emerging evidence suggesting that pyrazole derivatives may possess anti-inflammatory and analgesic properties. The structural features of this compound may contribute to these activities through modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have been conducted on related compounds within the pyrazole class:
Study | Compound Tested | Cell Line | IC50 | Activity |
---|---|---|---|---|
C5 (similar structure) | MCF-7 | 0.08 μM | Antiproliferative | |
Various pyrazoles | Multiple | Varies | Anticancer/anti-inflammatory |
These findings underscore the importance of continued research into the biological activities of pyrazole derivatives, including this compound.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-15-7-8-19(11-16(15)2)21-13-22-24(25-9-10-28(22)27-21)31-14-23(30)26-20-6-4-5-18(12-20)17(3)29/h4-13H,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINCDAWDZFSIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.